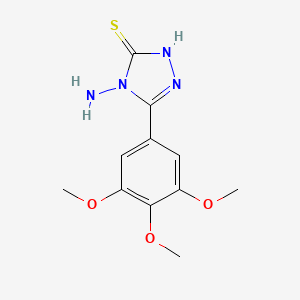

4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 31821-78-0

Cat. No.: VC6578470

Molecular Formula: C11H14N4O3S

Molecular Weight: 282.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31821-78-0 |

|---|---|

| Molecular Formula | C11H14N4O3S |

| Molecular Weight | 282.32 |

| IUPAC Name | 4-amino-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C11H14N4O3S/c1-16-7-4-6(5-8(17-2)9(7)18-3)10-13-14-11(19)15(10)12/h4-5H,12H2,1-3H3,(H,14,19) |

| Standard InChI Key | NALLUPJPVVQUMH-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a 1,2,4-triazole ring—a five-membered heterocycle containing three nitrogen atoms—substituted at position 5 with a 3,4,5-trimethoxyphenyl group and at position 3 with a thiol (-SH) moiety. The amino group (-NH2) at position 4 enhances solubility and hydrogen-bonding capacity. The trimethoxyphenyl substituent introduces steric bulk and electronic effects, influencing interactions with biological targets .

Molecular Formula: C<sub>12</sub>H<sub>14</sub>N<sub>4</sub>O<sub>3</sub>S

Molecular Weight: 310.37 g/mol .

Key Functional Groups:

-

1,2,4-Triazole ring (aromatic heterocycle)

-

3,4,5-Trimethoxyphenyl (electron-rich aromatic system)

-

Thiol (-SH) and amino (-NH<sub>2</sub>) groups

Spectroscopic Characterization

Structural confirmation relies on advanced analytical techniques:

-

FTIR: Peaks at 2550 cm<sup>−1</sup> (S-H stretch) and 3350 cm<sup>−1</sup> (N-H stretch) .

-

<sup>1</sup>H-NMR: Signals at δ 2.45 ppm (thiol proton), δ 3.85 ppm (methoxy groups), and δ 6.70 ppm (aromatic protons) .

-

<sup>13</sup>C-NMR: Resonances at 165 ppm (C=S) and 150–110 ppm (aromatic carbons) .

Synthetic Methodologies

Reaction Pathways

The synthesis typically follows a multi-step protocol:

-

Formation of Potassium Dithiocarbazinate:

Benzoic acid hydrazide reacts with carbon disulfide (CS<sub>2</sub>) in alkaline ethanol to yield potassium dithiocarbazinate .

-

Cyclization to Triazole Core:

Treatment with hydrazine hydrate induces cyclization, forming the 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol scaffold . -

Functionalization:

Condensation with 3,4,5-trimethoxybenzaldehyde forms Schiff bases, followed by cyclization with thioglycolic acid to introduce the thiol group .

Optimization Strategies

-

Catalysis: Lewis acids (e.g., ZnCl<sub>2</sub>) accelerate cyclization .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Table 1: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Dithiocarbazinate | CS<sub>2</sub>, KOH, EtOH | 78 |

| Cyclization | NH<sub>2</sub>NH<sub>2</sub>, Δ | 82 |

| Thiol Functionalization | Thioglycolic acid, HCl | 75 |

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity against bacterial and fungal pathogens:

Mechanism: Inhibition of β-ketoacyl-acyl carrier protein synthase (FabH), a key enzyme in fatty acid biosynthesis .

Table 2: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 4-Amino-5-(3,4,5-TMP)-Triazole | 0.5 | S. aureus |

| Ciprofloxacin | 0.25 | S. aureus |

| Fluconazole | 2.0 | C. albicans |

Anti-Tubercular Activity

Against Mycobacterium tuberculosis H37Rv:

Structure-Activity Relationships (SAR)

-

Methoxy Substitution: 3,4,5-Trimethoxy groups enhance lipid solubility and membrane penetration .

-

Thiol Group: Critical for covalent binding to enzyme active sites (e.g., FabH Cys112) .

-

Amino Group: Facilitates hydrogen bonding with Asp36 in DHFR .

Table 3: Impact of Substituents on Bioactivity

| Substituent Position | Effect on MIC (µg/mL) |

|---|---|

| 3,4,5-Trimethoxy | 0.5 (S. aureus) |

| 4-Methoxy | 2.0 (S. aureus) |

| Unsubstituted | 8.0 (S. aureus) |

Pharmacological Applications and Future Directions

Therapeutic Prospects

-

Antimicrobial Adjuvants: Synergizes with β-lactams against methicillin-resistant S. aureus (MRSA) .

-

Anti-TB Drug Candidates: Overcomes resistance in MDR M. tuberculosis strains .

Challenges and Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume